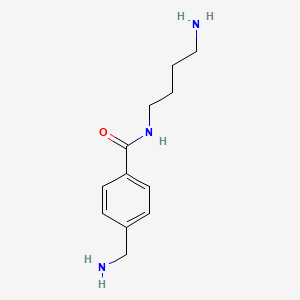
N-(4-aminobutyl)-4-(aminomethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminobutyl)-4-(aminomethyl)benzamide is an organic compound with a complex structure that includes both amine and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-4-(aminomethyl)benzamide typically involves multi-step organic reactions. One common method is the reaction of 4-(aminomethyl)benzoic acid with 1,4-diaminobutane under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound.
化学反応の分析
Types of Reactions
N-(4-aminobutyl)-4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzamides.
科学的研究の応用
N-(4-aminobutyl)-4-(aminomethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of N-(4-aminobutyl)-4-(aminomethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The amine and amide groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- N-(4-aminobutyl)-4-(aminomethyl)benzoic acid
- N-(4-aminobutyl)-4-(aminomethyl)benzylamine
- N-(4-aminobutyl)-4-(aminomethyl)benzyl alcohol
Uniqueness
N-(4-aminobutyl)-4-(aminomethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
N-(4-aminobutyl)-4-(aminomethyl)benzamide |
InChI |
InChI=1S/C12H19N3O/c13-7-1-2-8-15-12(16)11-5-3-10(9-14)4-6-11/h3-6H,1-2,7-9,13-14H2,(H,15,16) |
InChIキー |
PIGJGDXSZYOMAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)C(=O)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















